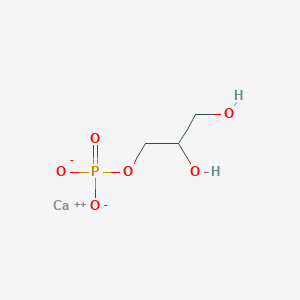![molecular formula C16H21NO3S B228971 Butyl[(4-methoxynaphthyl)sulfonyl]methylamine](/img/structure/B228971.png)
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine is an organic compound with a complex structure that includes a naphthalene ring, a sulfonamide group, and various alkyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-methoxynaphthyl)sulfonyl]methylamine typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with N-butyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.
Reduction: Formation of N-butyl-N-methylamine and 4-methoxy-1-naphthalenesulfonic acid.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[(4-methoxynaphthyl)sulfonyl]methylamine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-4-methoxy-1-naphthalenesulfonamide
- N-methyl-4-methoxy-1-naphthalenesulfonamide
- N-butyl-1-naphthalenesulfonamide
Uniqueness
Butyl[(4-methoxynaphthyl)sulfonyl]methylamine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both butyl and methyl groups on the nitrogen atom of the sulfonamide enhances its lipophilicity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H21NO3S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-butyl-4-methoxy-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-4-5-12-17(2)21(18,19)16-11-10-15(20-3)13-8-6-7-9-14(13)16/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
WEWXVMHKUYGSRB-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)




